molecular formula C16H19N3O2 B13143209 (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide

Cat. No.: B13143209
M. Wt: 285.34 g/mol
InChI Key: UAWWMLISBIXQFK-QWRGUYRKSA-N
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Description

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a naphthalene ring, and a propanamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups, followed by coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection, ensuring high yields and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with proteins, potentially inhibiting their activity. The naphthalene ring can intercalate with nucleic acids, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-phenylpropanamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-benzylpropanamide: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

The presence of the naphthalene ring in (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide provides unique electronic and steric properties, making it more versatile in chemical reactions and interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide

InChI

InChI=1S/C16H19N3O2/c1-10(17)16(21)19(11(2)15(18)20)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,17H2,1-2H3,(H2,18,20)/t10-,11-/m0/s1

InChI Key

UAWWMLISBIXQFK-QWRGUYRKSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](C)C(=O)N)N

Canonical SMILES

CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(C)C(=O)N)N

Origin of Product

United States

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